Target Compound's KAT2 Inhibitory Potency (IC50 = 910 nM) is Weak to Moderate Compared to Reference KAT2 Inhibitors
The most well-characterized biological activity for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide is the inhibition of human recombinant KAT2, with an IC50 of 910 nM [1]. For comparison, the reference KAT2 inhibitor PF-04859989 is approximately 28- to 39-fold more potent, with an IC50 of 23-32 nM for the human enzyme. Another analog, 2-alaninoyl-5-(4-fluorophenyl)thiazole, achieves an IC50 of 97 nM, which is about 9.4-fold more potent than the target compound . This places the target compound in a weaker potency tier that may be useful for studies requiring partial inhibition or a wider dynamic range for dose-response experiments [2].
| Evidence Dimension | Inhibitory potency against human KAT2 |
|---|---|
| Target Compound Data | IC50 = 910 nM |
| Comparator Or Baseline | PF-04859989 (IC50 = 23-32 nM for hKAT II); 2-alaninoyl-5-(4-fluorophenyl)thiazole (IC50 = 97 nM) |
| Quantified Difference | PF-04859989 is 28- to 39-fold more potent; 2-alaninoyl-5-(4-fluorophenyl)thiazole is 9.4-fold more potent. |
| Conditions | Human recombinant MBP-KAT2 expressed in HEK293 cells, assessed by conversion of L-kynurenine to kynurenic acid after 1 hr. |
Why This Matters
For researchers needing a moderate-affinity KAT2 inhibitor to probe dose-response relationships without complete target saturation, this compound offers a distinct potency window compared to ultra-potent reference inhibitors.
- [1] BindingDB Entry for BDBM50324539. Inhibition of human recombinant MBP-KAT2. BindingDB, accessed 2026. View Source
- [2] Dounay, A.B.; Tuttle, J.B.; Verhoest, P.R. Challenges and Opportunities in the Discovery of New Therapeutics Targeting the Kynurenine Pathway. J. Med. Chem. 2015, 58, 8762-8782. View Source
